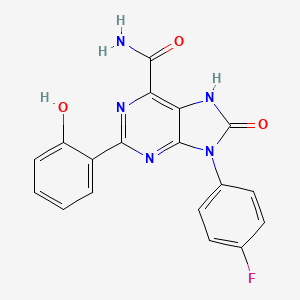

9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 9 and an 8-oxo functional group.

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O3/c19-9-5-7-10(8-6-9)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)11-3-1-2-4-12(11)25/h1-8,25H,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYKZCXDULOHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-fluorophenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivatives, which have attracted considerable attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 373.35 g/mol. The structure features a purine core substituted with a fluorophenyl and a hydroxyphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of purine derivatives. For instance, compounds similar to the one discussed have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Salmonella typhi | 77.38 |

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal activity against pathogens like Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported between 16.69 to 222.31 µM .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the presence of electron-withdrawing groups like fluorine enhances its ability to interact with bacterial enzymes or cell membranes, thereby disrupting cellular processes.

Case Studies

- Antibacterial Efficacy : A study conducted on various substituted purines showed that introducing hydroxyl groups significantly increased antibacterial potency against Staphylococcus aureus and Escherichia coli. The study indicated that structural modifications could lead to enhanced bioactivity .

- Antifungal Properties : Another research effort focused on evaluating the antifungal properties of similar compounds revealed that modifications at specific positions on the phenyl rings could lead to improved inhibition against fungal strains, suggesting a structure-activity relationship worth further exploration .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Estimated based on structural similarity to analogs.

Commercial Availability and Stability

Substituent Effects on Bioactivity (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.